
2,5-dimethoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-dimethoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide” is an organic compound that likely contains a benzamide group (a benzene ring attached to a carboxamide group) and a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms). The “2,5-dimethoxy” part suggests that there are two methoxy groups (-OCH3) on the benzene ring .
Molecular Structure Analysis
The molecular structure analysis would require data from techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry. Unfortunately, without specific data for this compound, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. Benzamides, for example, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique
Liquid Crystal Material for Optoelectronics
The compound has been used in the synthesis of a new calamitic liquid crystal . The phase transition temperatures of this mesomorphic compound have been carried out by differential scanning calorimetry and optical polarizing microscopy . This liquid crystal is a candidate material that can be used in nonlinear optics (NLO), optics, and optoelectronic technology .
Material for Fast Switching Devices
Calamitic mesogens, like the one synthesized using this compound, are extraordinary materials for technological applications used in various fields such as chemistry, biology, electro-optics, optics, thermo-conducting materials, and fast switching devices .
3. Material for Organic Light-Emitting Diodes (OLEDs) The compound has been used in the development of a tetradentate ligand based on carbazole and 2,3′-bipyridine and successfully complexed it with Pt (II) ions . This novel compound serves as a sky-blue phosphorescent material for use in light-emitting diodes .
4. Material for High Quantum Efficiency Devices The tetradentate ligand, merging a carbazole unit with high triplet energy and dimethoxy bipyridine, renowned for its exceptional quantum efficiency in coordination with metals like Pt, is expected to demonstrate remarkable luminescent properties .
5. Material for Phosphorescent Organic Light-Emitting Devices (PHOLEDs) A phosphorescent organic light-emitting device was successfully fabricated using this material as a dopant . A maximum quantum efficiency of 5.2% and a current efficiency of 15.5 cd/A were obtained at a doping level of 5% .
6. Material for Blue and Sky-Blue Phosphorescent Platinum Complexes There has been significant interest in blue and sky-blue phosphorescent platinum complexes featuring tetradentate ligands . The compound has been used in the development of these complexes .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-11(18-9-17-10)8-16-15(19)13-7-12(20-2)4-5-14(13)21-3/h4-7,9H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTKSDDKZFCPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

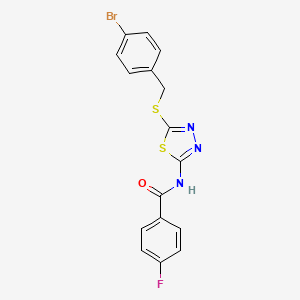
![N-(2-fluorophenyl)-2-[3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B2799410.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2799413.png)
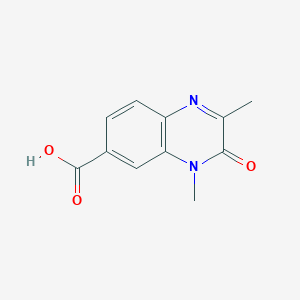
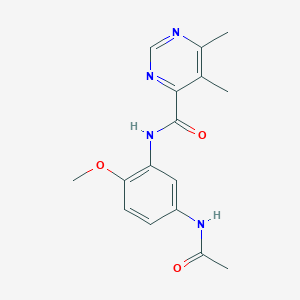
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one](/img/structure/B2799419.png)


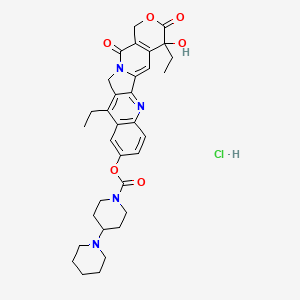
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
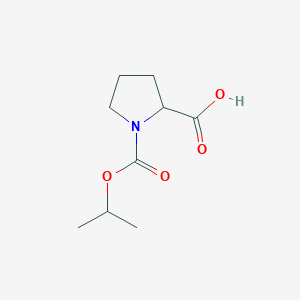
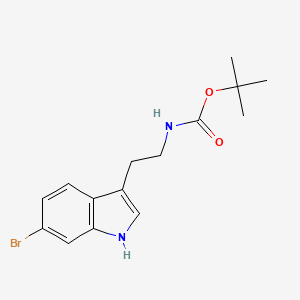
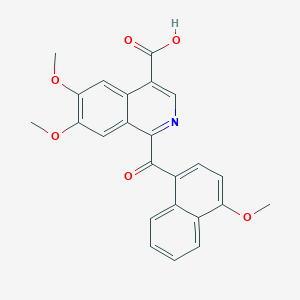
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2799431.png)